molecular formula C17H10ClN3OS B11070201 3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11070201
M. Wt: 339.8 g/mol
InChI Key: YGEZINOAUPOHGT-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form an intermediate, which is then cyclized to yield the desired compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.

    1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.

    1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits distinct chemical properties and applications.

Uniqueness

3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H10ClN3OS

Molecular Weight

339.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C17H10ClN3OS/c18-13-8-6-12(7-9-13)16-19-20-17-21(16)15(22)10-14(23-17)11-4-2-1-3-5-11/h1-10H

InChI Key

YGEZINOAUPOHGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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